molecular formula C22H22N2O3S2 B11138507 S-benzyl-N-{[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]carbonyl}-L-cysteine

S-benzyl-N-{[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]carbonyl}-L-cysteine

Cat. No.: B11138507
M. Wt: 426.6 g/mol
InChI Key: APUWXMGJJWYVLX-SFHVURJKSA-N
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Description

3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step may involve nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the thiazole ring.

    Formamidation: The formamido group can be introduced through amidation reactions using formic acid derivatives.

    Final Coupling: The final step involves coupling the thiazole derivative with a propanoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the formamido group or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.

    Substitution: The benzylsulfanyl group can be a site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, dihydrothiazoles.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID depends on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the formamido group can participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, 4-methylthiazole.

    Benzylsulfanyl Compounds: Compounds like benzylsulfanylacetamide.

    Formamido Compounds: Compounds like formamidoacetic acid.

Uniqueness

3-(BENZYLSULFANYL)-2-{[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]FORMAMIDO}PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[[4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C22H22N2O3S2/c1-14-8-10-17(11-9-14)21-23-15(2)19(29-21)20(25)24-18(22(26)27)13-28-12-16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3,(H,24,25)(H,26,27)/t18-/m0/s1

InChI Key

APUWXMGJJWYVLX-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC(CSCC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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